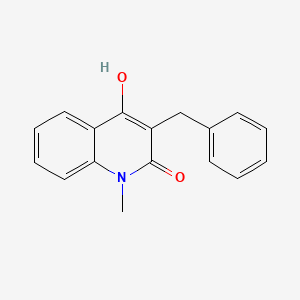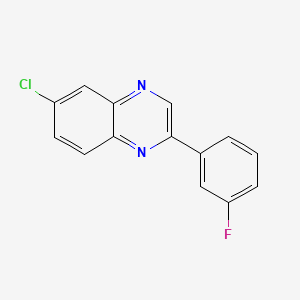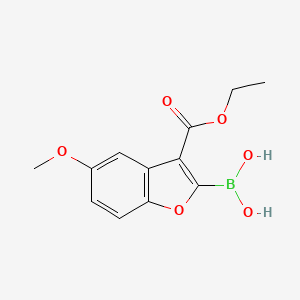
Ethyl 2,7-dimethoxy-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,7-dimethoxy-1-naphthoate: is an organic compound belonging to the class of naphthoates It is characterized by the presence of two methoxy groups attached to the naphthalene ring and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,7-dimethoxy-1-naphthoate typically involves the esterification of 2,7-dimethoxy-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,7-dimethoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted naphthoates.
Applications De Recherche Scientifique
Chemistry: Ethyl 2,7-dimethoxy-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Its derivatives may exhibit biological activities such as anticancer, antibacterial, or antifungal properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2,7-dimethoxy-1-naphthoate involves its interaction with specific molecular targets. For instance, its derivatives may act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the derivative .
Comparaison Avec Des Composés Similaires
- Methyl 2,7-dimethoxy-1-naphthoate
- Ethyl 1,4-dimethoxy-2-naphthoate
- 5-Benzoyl-1,4-naphthoquinone
Comparison: this compound is unique due to the specific positioning of the methoxy groups on the naphthalene ring. This structural feature can influence its reactivity and biological activity compared to similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable asset in organic synthesis, medicinal chemistry, and industrial production.
Propriétés
Formule moléculaire |
C15H16O4 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
ethyl 2,7-dimethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-4-19-15(16)14-12-9-11(17-2)7-5-10(12)6-8-13(14)18-3/h5-9H,4H2,1-3H3 |
Clé InChI |
VPONTRGOQMJDQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


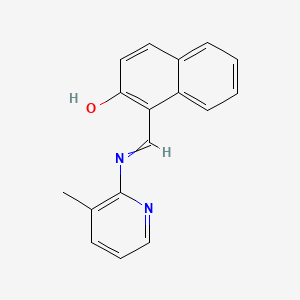


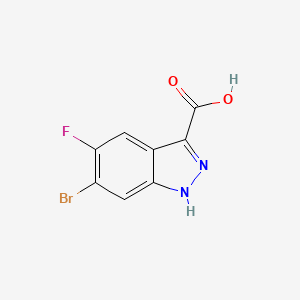
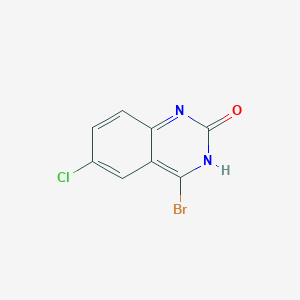
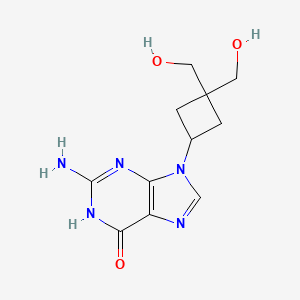
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)

